molecular formula C23H25N3OS2 B14963581 (5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14963581
M. Wt: 423.6 g/mol
InChI Key: PRFXCLRQMQTTLQ-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a thiazolidinone ring, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-(diphenylmethyl)piperazine with an appropriate thiazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[4-(benzyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[4-(phenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the diphenylmethyl group and the combination of piperazine and thiazolidinone rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3OS2

Molecular Weight

423.6 g/mol

IUPAC Name

(5E)-5-[(4-benzhydrylpiperazin-1-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25N3OS2/c1-2-26-22(27)20(29-23(26)28)17-24-13-15-25(16-14-24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,2,13-16H2,1H3/b20-17+

InChI Key

PRFXCLRQMQTTLQ-LVZFUZTISA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.